molecular formula C15H15FN6OS2 B5594013 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5594013
M. Wt: 378.5 g/mol
InChI Key: AFUVIHXWMZRXPZ-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the thiadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Reagents such as anhydrous aluminum chloride, sodium hydroxide, and various organic solvents are commonly used in these reactions. .

Scientific Research Applications

2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

  • 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
  • 2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
  • 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-3-22-13(10-5-4-6-11(16)7-10)19-21-15(22)24-8-12(23)17-14-20-18-9(2)25-14/h4-7H,3,8H2,1-2H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUVIHXWMZRXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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